molecular formula C23H17NO4S B2587569 (4-Methoxyphenyl)(4-(phenylsulfonyl)quinolin-3-yl)methanone CAS No. 866867-17-6

(4-Methoxyphenyl)(4-(phenylsulfonyl)quinolin-3-yl)methanone

Cat. No. B2587569
CAS RN: 866867-17-6
M. Wt: 403.45
InChI Key: INHOLHALXOROAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Methoxyphenyl)(4-(phenylsulfonyl)quinolin-3-yl)methanone” is a chemical compound with the molecular formula C23H17NO2 . It has an average mass of 339.387 Da and a monoisotopic mass of 339.125916 Da .


Synthesis Analysis

The synthesis of quinoline derivatives like “(4-Methoxyphenyl)(4-(phenylsulfonyl)quinolin-3-yl)methanone” has been a subject of research. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of “(4-Methoxyphenyl)(4-(phenylsulfonyl)quinolin-3-yl)methanone” consists of a quinoline core with a methoxyphenyl group and a phenylsulfonyl group attached .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been studied extensively. For instance, 4-Hydroxy-6-methylquinolin-2(1H)-one 1-R reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in refluxing DMF to afford the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 554.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 83.5±3.0 kJ/mol and a flash point of 288.9±30.1 °C . The compound has an index of refraction of 1.647 and a molar refractivity of 103.3±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and 1 rule of 5 violations .

properties

IUPAC Name

[4-(benzenesulfonyl)quinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S/c1-28-17-13-11-16(12-14-17)22(25)20-15-24-21-10-6-5-9-19(21)23(20)29(26,27)18-7-3-2-4-8-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHOLHALXOROAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(4-(phenylsulfonyl)quinolin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.